![molecular formula C14H19NO2S B12529133 Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate CAS No. 820244-31-3](/img/structure/B12529133.png)
Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate is an organic compound with a complex structure that includes a sulfanylidenepentanoate backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate typically involves multi-step organic reactions. One common method includes the reaction of a suitable ester with a thiol compound under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the formation of the sulfanylidenepentanoate structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenepentanoate moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfanylidenepentanoate moiety may play a crucial role in these interactions, potentially forming covalent bonds with target molecules and modulating their function.
類似化合物との比較
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-Methyl-aminorex
Comparison: Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate is unique due to its sulfanylidenepentanoate structure, which imparts distinct chemical properties compared to similar compounds
特性
CAS番号 |
820244-31-3 |
|---|---|
分子式 |
C14H19NO2S |
分子量 |
265.37 g/mol |
IUPAC名 |
methyl 4-methyl-5-(N-methylanilino)-5-sulfanylidenepentanoate |
InChI |
InChI=1S/C14H19NO2S/c1-11(9-10-13(16)17-3)14(18)15(2)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
InChIキー |
DLXJIKGGYNFMSH-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(=O)OC)C(=S)N(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


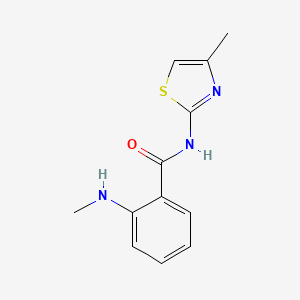
![1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene](/img/structure/B12529056.png)
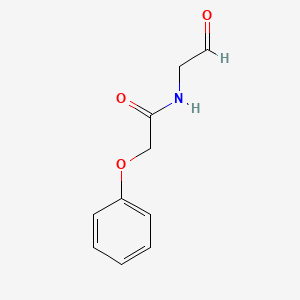
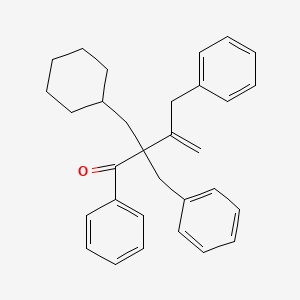
methanone](/img/structure/B12529066.png)
![3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid](/img/structure/B12529078.png)
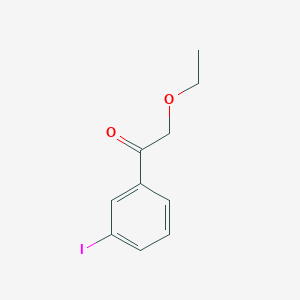
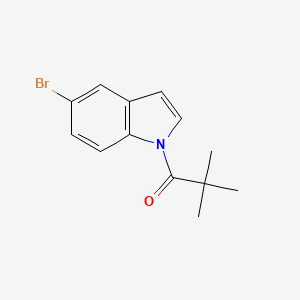
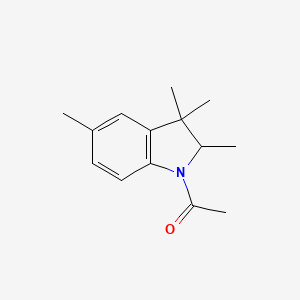
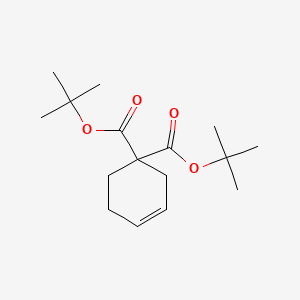
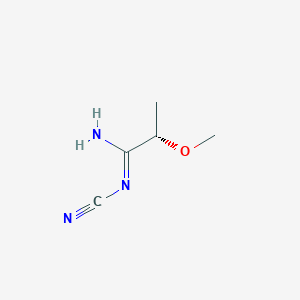
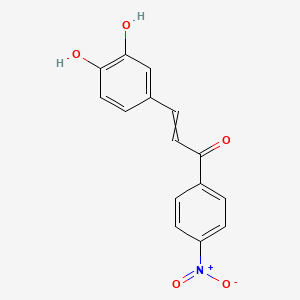
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)

